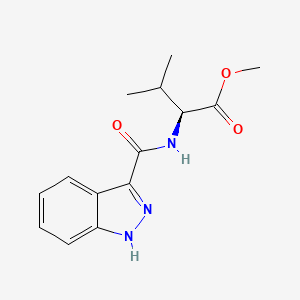

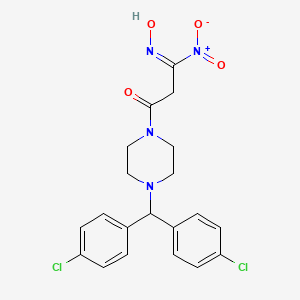

![molecular formula C42H47F3N4O8 B3025959 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt

描述

Galnon is a galanin (GAL) receptor agonist (KD = 2.9 µM in Bowes cells expressing GAL1 receptors). It inhibits forskolin-induced adenylate cyclase activity in rat hippocampal membranes (EC50 = 10 µM). Galnon (2 mg/kg) reduces the maximal seizure score and increases the latency to first seizure in a mouse model of seizure induced by pentylenetetrazole (PTZ; ). It reduces cocaine-induced motor activity and frontal cortex, but not nucleus accumbens, dopamine overflow, as well as blocks cocaine-primed reinstatement of cocaine-seeking behavior in rats. Galnon (1.5-5 mg/kg) reduces food intake in rats and mice.

作用机制

Target of Action

Galnon (TFA) is a selective and non-peptide agonist of the galanin GAL1 and GAL2 receptors . These receptors are part of the G protein-coupled receptor family and are widely distributed in the central and peripheral nervous systems .

Mode of Action

Galnon (TFA) interacts with the galanin GAL1 and GAL2 receptors, exhibiting anticonvulsant and anxiolytic effects . It displaces 125I-galanin from its binding sites with micromolar affinity . It also inhibits adenylate cyclase activity, suggesting an agonist action at galanin receptors .

Biochemical Pathways

The galanin receptors, GAL1 and GAL2, are involved in a variety of biological functions. The activation of these receptors by Galnon (TFA) can lead to the inhibition of neurotransmitters involved in regulation and memory acquisition, modulation of food intake and sexual behavior, controlling pain threshold, and in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

It is known that galnon (tfa) can be administered intraperitoneally

Result of Action

When administered, Galnon (TFA) reduces the severity and increases the latency of pentylenetetrazole-induced seizures in mice . It also reverses the proconvulsant effects of the galanin receptor antagonist M35 . In addition, intrahippocampal injection of Galnon (TFA) shortens the duration of self-sustaining status epilepticus in rats .

Action Environment

The environment in which Galnon (TFA) acts can influence its efficacy and stability. It is known that Galnon (TFA) can be stored at -20°C, sealed storage, away from moisture and light

生化分析

Biochemical Properties

Galnon (TFA) is known to interact with the galanin GAL1 and GAL2 receptors, with Ki values of 11.7 and 34.1 μM respectively

Cellular Effects

Galnon (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate insulin release in isolated Wistar rat islets

Molecular Mechanism

The molecular mechanism of action of Galnon (TFA) is not completely understood. It is known to be a non-peptide agonist of the galanin GAL1 and GAL2 receptors , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOPSMADZXEPE-WDAFUDAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47F3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

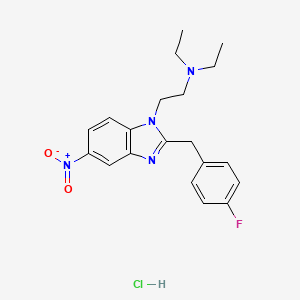

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

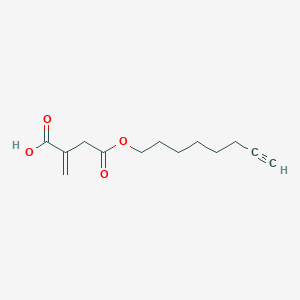

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

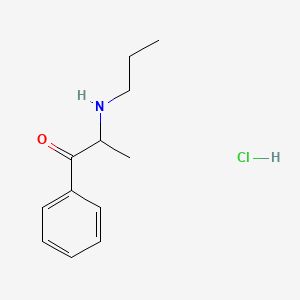

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)